molecular formula C9H8LiN3O2 B2708194 Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197054-74-1

Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B2708194
CAS No.: 2197054-74-1
M. Wt: 197.12
InChI Key: QYYMMTIPIZONSZ-UHFFFAOYSA-M
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Description

Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The imidazopyridine core is known for its diverse biological activities, making it a valuable scaffold for drug development.

Scientific Research Applications

Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of imidazopyridines is diverse due to their wide range of biological activity. They are known to act as GABA A receptor agonists , which means they can enhance the effect of the neurotransmitter GABA in the brain, leading to sedative and anxiolytic effects. They can also act as proton pump inhibitors , reducing the production of stomach acid, and as aromatase inhibitors , preventing the conversion of androgens to estrogens.

Future Directions

The imidazopyridine class of compounds, to which “Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate” belongs, has shown significant potential in medicinal chemistry . Future research could focus on exploring the therapeutic potential of this compound in various disease conditions, as well as optimizing its synthesis for potential industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of 2,3-diaminopyridine derivatives with suitable carboxylic acid derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its lithium salt form also enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

lithium;3-ethylimidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.Li/c1-2-12-7-6(4-3-5-10-7)11-8(12)9(13)14;/h3-5H,2H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYMMTIPIZONSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCN1C2=C(C=CC=N2)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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